![molecular formula C13H12ClN3O2 B5374507 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime](/img/structure/B5374507.png)
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime, also known as CLP290, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of benzoxadiazoles and has shown promising results in preclinical studies for the treatment of neurological disorders, such as epilepsy and neuropathic pain.
Mecanismo De Acción
The exact mechanism of action of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime is not fully understood, but it is believed to act by modulating the activity of TRPC channels, which are involved in calcium signaling in neurons. TRPC channels have been implicated in various neurological disorders, and 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime has been shown to selectively activate these channels, leading to a reduction in seizure activity and pain sensitivity.
Biochemical and Physiological Effects:
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of TRPC channels, leading to an increase in intracellular calcium levels in neurons. This increase in calcium signaling has been shown to reduce seizure activity and pain sensitivity. 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime has also been shown to have neuroprotective effects, reducing damage to neurons caused by ischemia and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime is its selectivity for TRPC channels, which allows for targeted modulation of calcium signaling in neurons. This selectivity also reduces the risk of off-target effects, which can be a concern with other compounds that modulate calcium signaling. However, one limitation of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime is its relatively low potency, which can limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several future directions for research on 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime. One area of interest is the development of more potent analogs of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime that can be used in experimental settings. Another area of interest is the development of novel therapeutic applications for 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime, such as in the treatment of other neurological disorders or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime and its potential for clinical use.
Métodos De Síntesis
The synthesis of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime involves a multi-step process that starts with the reaction of 2-amino-5-chlorobenzaldehyde with ethyl acetoacetate to form 5-chloro-2-(2-oxoethyl)benzoxazole. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime derivative, which is further reacted with 2-chlorobenzyl chloride to obtain the final product, 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime.
Aplicaciones Científicas De Investigación
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime has been extensively studied for its potential therapeutic applications in various diseases. Preclinical studies have shown that 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime has antiepileptic, neuroprotective, and analgesic effects. It has been shown to reduce seizure activity in animal models of epilepsy and to protect neurons from damage caused by ischemia and oxidative stress. 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(2-chlorobenzyl)oxime has also been shown to reduce pain sensitivity in animal models of neuropathic pain.
Propiedades
IUPAC Name |
(E)-N-[(2-chlorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-10-5-2-1-4-9(10)8-18-15-11-6-3-7-12-13(11)17-19-16-12/h1-2,4-5H,3,6-8H2/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYHNGGMKVFOHU-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=CC=CC=C3Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=CC=CC=C3Cl)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.